Cas no 62624-45-7 ((4S)-4-phenylpyrrolidin-2-one)

(4S)-4-Phenylpyrrolidin-2-one is a chiral lactam derivative characterized by a phenyl substituent at the 4-position of the pyrrolidin-2-one ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds and enantioselective catalysts. The rigid pyrrolidinone scaffold offers structural stability, while the phenyl group enhances lipophilicity, facilitating interactions with hydrophobic targets. This compound is often utilized in the synthesis of peptidomimetics, CNS-active agents, and other heterocyclic systems. High enantiomeric purity and well-defined stereochemistry ensure reproducibility in research and industrial processes, making it a preferred choice for medicinal chemistry and fine chemical synthesis.
(4S)-4-phenylpyrrolidin-2-one structure
(4S)-4-phenylpyrrolidin-2-one structure
Product Name:(4S)-4-phenylpyrrolidin-2-one
CAS No:62624-45-7
MF:C10H11NO
MW:161.200442552567
MDL:MFCD22573804
CID:437580
PubChem ID:757631
Update Time:2025-10-29

(4S)-4-phenylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 4-phenyl-, (4S)-
    • (4S)-4-phenylpyrrolidin-2-one
    • 62624-45-7
    • AS-38281
    • (S)-4-PHENYLPYRROLIDIN-2-ONE
    • HOJZEMQCQRPLQQ-SECBINFHSA-N
    • AKOS027254738
    • 4(s)-phenyl-2-pyrrolidinone
    • MFCD22573804
    • EN300-1270361
    • CS-0349458
    • SCHEMBL3159001
    • (4s)-4-phenyl-2-pyrrolidone
    • MDL: MFCD22573804
    • Inchi: 1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
    • InChI Key: HOJZEMQCQRPLQQ-SECBINFHSA-N
    • SMILES: O=C1C[C@@H](C2C=CC=CC=2)CN1

Computed Properties

  • Exact Mass: 161.08413
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

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(4S)-4-phenylpyrrolidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:62624-45-7)(4S)-4-phenylpyrrolidin-2-one
Order Number:A1088979
Stock Status:in Stock
Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:33
Price ($):746.0/2199.0
Email:sales@amadischem.com

Additional information on (4S)-4-phenylpyrrolidin-2-one

Exploring the Versatile Applications of 2-Pyrrolidinone, 4-phenyl-, (4S)- (CAS No. 62624-45-7)

The chemical compound 2-Pyrrolidinone, 4-phenyl-, (4S)- (CAS No. 62624-45-7) has garnered significant attention in pharmaceutical and specialty chemical industries due to its unique structural properties and versatile applications. As a chiral building block, this compound plays a crucial role in asymmetric synthesis, particularly in the development of biologically active molecules. The (4S)-phenylpyrrolidin-2-one structure offers distinct advantages in drug design, making it valuable for creating enantiomerically pure compounds with enhanced therapeutic effects.

Recent advancements in medicinal chemistry have highlighted the importance of 4-phenyl-2-pyrrolidinone derivatives as key intermediates for various therapeutic agents. Researchers are particularly interested in how the stereochemistry at the 4-position influences biological activity, with the (S)-enantiomer of 4-phenyl-2-pyrrolidinone showing promising results in neurological and cardiovascular drug development. The compound's rigid pyrrolidinone core combined with the phenyl substituent creates a molecular scaffold that can interact with multiple biological targets.

From a synthetic chemistry perspective, CAS 62624-45-7 serves as an excellent precursor for the preparation of more complex nitrogen-containing heterocycles. Its reactivity profile allows for various functional group transformations, making it adaptable to different synthetic routes. The pharmaceutical industry particularly values this compound for its potential in creating novel pyrrolidine-based pharmaceuticals with improved pharmacokinetic properties and reduced side effects.

The growing demand for chiral synthons in drug discovery has positioned (4S)-4-phenyl-2-pyrrolidinone as an important material in modern organic synthesis. Its applications extend beyond pharmaceuticals into areas such as agrochemicals, where enantioselective compounds are increasingly important for developing more effective and environmentally friendly crop protection agents. The compound's stability and handling characteristics make it suitable for large-scale production while maintaining high enantiomeric purity.

Analytical chemists have developed sophisticated methods for characterizing 2-Pyrrolidinone, 4-phenyl-, (4S)-, including chiral HPLC and NMR techniques that can distinguish it from its enantiomer. These analytical tools are crucial for quality control in manufacturing processes, ensuring the compound meets the strict purity requirements of pharmaceutical applications. The development of robust synthetic protocols for this compound has been an active area of research, with recent publications highlighting more efficient and sustainable production methods.

In material science applications, derivatives of 4-phenylpyrrolidin-2-one have shown potential as building blocks for advanced polymers with specific optical or mechanical properties. The aromatic nature of the phenyl group combined with the polar amide functionality creates interesting possibilities for designing materials with tailored characteristics. Researchers are exploring these applications in fields ranging from specialty coatings to electronic materials.

The safety profile of 2-Pyrrolidinone, 4-phenyl-, (4S)- has been extensively studied, with comprehensive data available on its handling and storage requirements. Proper material safety data sheets provide detailed information about appropriate personal protective equipment and handling procedures, ensuring safe use in laboratory and industrial settings. These safety considerations are particularly important when scaling up production for commercial applications.

Market analysts project steady growth in demand for (S)-4-phenyl-2-pyrrolidinone over the coming years, driven by expanding applications in pharmaceutical development and specialty chemicals. The compound's versatility as a chiral building block continues to attract interest from research institutions and industrial manufacturers alike. Current market trends suggest increasing investment in production capacity to meet the growing needs of drug discovery programs worldwide.

Environmental considerations in the production and use of CAS 62624-45-7 have led to the development of greener synthetic routes with reduced waste generation and energy consumption. The pharmaceutical industry's focus on sustainable chemistry has prompted innovations in the manufacturing processes for this important intermediate, aligning with broader environmental, social, and governance (ESG) goals in the chemical sector.

Looking ahead, research into novel applications of 2-Pyrrolidinone, 4-phenyl-, (4S)- continues to expand, with recent studies exploring its potential in catalysis and as a ligand in asymmetric transformations. The compound's unique structural features make it an attractive candidate for developing new catalytic systems that could revolutionize synthetic methodologies in organic chemistry. These developments underscore the compound's ongoing importance in advancing chemical science and technology.

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Amadis Chemical Company Limited
(CAS:62624-45-7)(4S)-4-phenylpyrrolidin-2-one
A1088979
Purity:99%/99%
Quantity:500mg/5g
Price ($):746.0/2199.0
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